3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole
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Overview
Description
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is a complex organic compound characterized by its indole core substituted with methoxy groups and a dimethoxybenzyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole.
Condensation Reaction: The first step often involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 5,6-dimethoxyindole in the presence of a base like sodium hydride or potassium carbonate.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the indole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Acylated indole derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugation of the indole ring and the methoxy groups, affecting its conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1H-indole
- 5,6-Dimethoxy-2-methyl-1H-indole
- 3-(3,4-Dimethoxybenzyl)-1H-pyrrole
Uniqueness
3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1H-indole is unique due to the specific arrangement of methoxy groups and the benzyl side chain, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions or specific electronic characteristics.
Properties
CAS No. |
6286-59-5 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C19H21NO4/c1-21-16-6-5-12(8-17(16)22-2)7-13-11-20-15-10-19(24-4)18(23-3)9-14(13)15/h5-6,8-11,20H,7H2,1-4H3 |
InChI Key |
NLARYFBIEUCCKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CNC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
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